N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide
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Overview
Description
“N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic methods such as IR, 1H, 13C NMR, and mass spectral data . For instance, the 1H-NMR and 13C-NMR data of a similar compound has been reported .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives have been extensively studied. The substituents on a particular position of the thiazole ring significantly affect the biological outcomes . Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures and evaluated their biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely depending on the specific substituents. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Some thiazole derivatives have shown significant analgesic activities . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals .
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties . Anti-inflammatory drugs reduce inflammation by blocking the action of certain enzymes .
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . Antimicrobial substances offer a defense against harmful microorganisms, including bacteria and fungi .
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties . Antifungal medications are often used to treat fungal infections, which can occur in any part of the body .
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . Antiviral drugs are a class of medication used specifically for treating viral infections .
Diuretic Activity
Thiazole derivatives have been found to have diuretic properties . Diuretics help the body get rid of excess fluid, mainly water and sodium .
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . These compounds can inhibit the growth of tumors and can kill tumor cells .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets to exert their effects . For example, some thiazole derivatives have been found to block calcium channels that inhibit the NDH-2 enzyme, causing dissipation of the membrane potential .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways depending on their targets .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is bbb permeant . The compound has a Log Po/w (iLOGP) of 2.02, indicating its lipophilicity . Its water solubility is predicted to be 0.103 mg/ml .
Result of Action
Some thiazole derivatives have been found to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S2/c1-18-7-8-19(2)25-24(18)28-27(36-25)31-15-13-30(14-16-31)26(32)20-5-4-6-21(17-20)29-37(33,34)23-11-9-22(35-3)10-12-23/h4-12,17,29H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENMJNNBPPEJTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide |
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